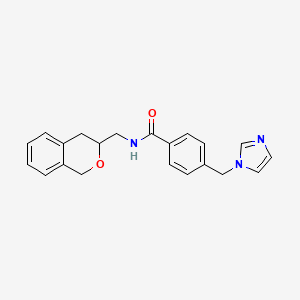

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

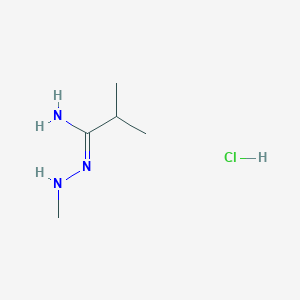

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds similar to "4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide," have been extensively reviewed for their antitumor properties. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have been subject to preclinical testing stages, indicating their potential in the search for new antitumor drugs. The structural variety within imidazole derivatives offers a promising avenue for synthesizing compounds with distinct biological properties, potentially applicable to "this compound" (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

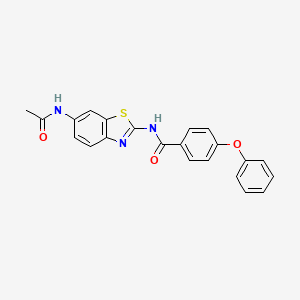

CNS Acting Drugs from Benzimidazoles and Imidazoles

The conversion of benzimidazoles and imidazoles into central nervous system (CNS) acting drugs reveals the potential for "this compound" in this area. Given the increased incidence of CNS diseases and the need for more potent drugs, research into these compounds' modification to enhance CNS penetrability and activity could be beneficial. The azole group, common to these compounds, might be responsible for CNS effects, suggesting a direction for future research into the given compound (Saganuwan, S., 2020).

DNA Interaction and Radioprotective Properties

Studies on Hoechst 33258 and its analogues, which share structural similarities with "this compound," particularly in the context of minor groove binding to DNA, offer insights into potential applications. These compounds are not only used as fluorescent DNA stains for cell biology applications but also exhibit radioprotective and topoisomerase inhibitory activities. This suggests a possible application in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar, U., & Kakkar, R., 2013).

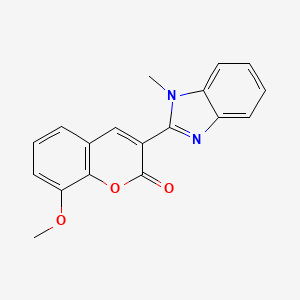

Antioxidant Properties of Chromone Derivatives

Chromones and their derivatives, including potentially "this compound," exhibit antioxidant properties that can neutralize active oxygen and cut off free radicals, delaying or inhibiting cell impairment. This review highlights the importance of certain structural features for radical scavenging activity and suggests avenues for synthesizing new therapeutic agents with enhanced efficacy and lower toxicity (Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K., 2014).

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-21(17-7-5-16(6-8-17)13-24-10-9-22-15-24)23-12-20-11-18-3-1-2-4-19(18)14-26-20/h1-10,15,20H,11-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWVUPZGQOIXDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)

![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)